Spectroscopic Properties of 1,10-Diazachrysene: A Technical Guide
Spectroscopic Properties of 1,10-Diazachrysene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic properties of 1,10-Diazachrysene, also known as benzo[f][1][2]phenanthroline. Due to the limited availability of published experimental data for the unsubstituted 1,10-Diazachrysene, this guide focuses on the well-characterized derivative, 12-phenyl-1,10-diazachrysene . The spectroscopic data and experimental protocols presented herein are derived from the synthesis and characterization of this derivative and serve as a valuable reference for researchers working with this class of compounds.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 12-phenyl-1,10-diazachrysene. This information is crucial for the identification, characterization, and application of this and related compounds in various research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the 12-phenyl-1,10-diazachrysene molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 12-phenyl-1,10-diazachrysene
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 9.25 (dd, J = 4.3, 1.7 Hz, 1H) | 151.0 |
| 9.21 (dd, J = 4.3, 1.7 Hz, 1H) | 150.8 |
| 8.31 (dd, J = 8.1, 1.7 Hz, 1H) | 149.8 |
| 8.27 (dd, J = 8.1, 1.7 Hz, 1H) | 145.9 |
| 8.03 (d, J = 8.9 Hz, 1H) | 137.9 |
| 7.93 (d, J = 8.9 Hz, 1H) | 136.5 |
| 7.82 (d, J = 8.9 Hz, 1H) | 136.0 |
| 7.77 – 7.72 (m, 3H) | 130.6 |
| 7.63 (dd, J = 8.1, 4.3 Hz, 1H) | 130.4 |
| 7.59 (dd, J = 8.1, 4.3 Hz, 1H) | 129.1 |
| 7.55 – 7.49 (m, 3H) | 128.8 |
| 128.6 | |
| 127.9 | |
| 127.1 | |
| 126.8 | |
| 124.0 | |
| 123.8 | |
| 123.6 | |
| 121.9 |
Note: The assignments of specific protons and carbons to the chemical shifts are based on standard interpretation of NMR spectra for polycyclic aromatic hydrocarbons and their derivatives.
Photophysical Properties: UV-Vis Absorption and Photoluminescence
The photophysical properties of 1,10-diazachrysene derivatives are of significant interest for applications in materials science, particularly for organic light-emitting diodes (OLEDs). The UV-Vis absorption spectrum reveals the electronic transitions within the molecule, while the photoluminescence spectrum provides information about its emissive properties.
Table 2: Photophysical Data for 12-phenyl-1,10-diazachrysene
| Parameter | Value | Solvent |
| Absorption Maximum (λabs) | 365 nm | Dichloromethane (CH₂Cl₂) |
| Molar Absorptivity (ε) | Data not available | Dichloromethane (CH₂Cl₂) |
| Emission Maximum (λem) | 466 nm (Room Temp.) | Dichloromethane (CH₂Cl₂) |
| Emission Maximum (λem) | 458 nm (77 K) | Dichloromethane (CH₂Cl₂) |
| Quantum Yield (Φ) | Data not available for the ligand alone | - |
Note: The emission data corresponds to the phosphorescence of a platinum complex of the ligand, which is indicative of the emissive potential of the 1,10-diazachrysene core.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a basis for the reproduction of these results and the characterization of related compounds.
Synthesis of 12-phenyl-1,10-diazachrysene
A logical workflow for the synthesis of 12-phenyl-1,10-diazachrysene is presented below. This multi-step synthesis involves the formation of key intermediates leading to the final diazachrysene core.
Detailed Protocol:
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Suzuki Coupling: To a solution of 2,5-dibromopyridine and 2-formylphenylboronic acid in a suitable solvent (e.g., toluene/ethanol/water mixture), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base (e.g., sodium carbonate) are added. The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, 2-bromo-5-(2-formylphenyl)pyridine, is then isolated and purified by column chromatography.
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Wittig Reaction: Benzyltriphenylphosphonium bromide is treated with a strong base, such as potassium tert-butoxide, in an anhydrous solvent (e.g., tetrahydrofuran) to generate the corresponding ylide. To this ylide solution, 2-bromo-5-(2-formylphenyl)pyridine is added, and the reaction is stirred at room temperature. The product, 2-bromo-5-((E)-2-phenylvinyl)pyridine, is obtained after workup and purification.
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Photocyclization: The vinylpyridine derivative is dissolved in a suitable solvent (e.g., dichloromethane) with a stoichiometric amount of iodine and an acid scavenger like propylene oxide. The solution is then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) for several hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified by column chromatography to yield 12-phenyl-1,10-diazachrysene.
NMR Spectroscopy
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
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Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C{¹H} NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.
UV-Vis Absorption Spectroscopy
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Instrumentation: A dual-beam UV-Vis spectrophotometer is used for absorption measurements.
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Sample Preparation: A stock solution of the compound is prepared in spectroscopic grade dichloromethane (CH₂Cl₂). This stock solution is then diluted to a concentration of approximately 10⁻⁵ M.
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Data Acquisition: The absorption spectrum is recorded at room temperature in a 1 cm path length quartz cuvette. The solvent is used as a reference.
Photoluminescence Spectroscopy
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Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector is used.
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Sample Preparation: The same solution used for UV-Vis absorption measurements (ca. 10⁻⁵ M in CH₂Cl₂) is used for photoluminescence studies. For low-temperature measurements (77 K), the sample is placed in a quartz tube and immersed in a liquid nitrogen dewar.
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Data Acquisition: The sample is excited at its absorption maximum (λabs). The emission spectrum is recorded, and the wavelength of maximum emission (λem) is determined.
Signaling Pathways and Experimental Workflows
Currently, there is no publicly available information detailing specific signaling pathways in which 1,10-diazachrysene or its derivatives are involved. The primary application and context for the study of this class of molecules have been in the field of materials science for their photophysical properties.
The experimental workflow for the characterization of 1,10-diazachrysene derivatives typically follows a logical progression from synthesis to detailed spectroscopic and photophysical analysis.
This guide provides a foundational understanding of the spectroscopic properties of the 1,10-diazachrysene core, with a specific focus on a well-documented derivative. As research into this and related aza-polycyclic aromatic hydrocarbons continues, a more comprehensive dataset for the parent compound is anticipated to become available.
